Cas no 1851587-36-4 (1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol)
![1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol structure](https://ja.kuujia.com/scimg/cas/1851587-36-4x500.png)
1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol 化学的及び物理的性質
名前と識別子
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- EN300-1651866
- 1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol
- 1851587-36-4
- 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol
-
- インチ: 1S/C8H17FN2O/c1-11(6-8(12)4-9)7-2-3-10-5-7/h7-8,10,12H,2-6H2,1H3
- InChIKey: AGZHPETZEUPUDO-UHFFFAOYSA-N
- ほほえんだ: FCC(CN(C)C1CNCC1)O
計算された属性
- せいみつぶんしりょう: 176.13249133g/mol
- どういたいしつりょう: 176.13249133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1651866-10.0g |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1651866-2500mg |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 2500mg |
$2071.0 | 2023-09-21 | ||
Enamine | EN300-1651866-500mg |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 500mg |
$1014.0 | 2023-09-21 | ||
Enamine | EN300-1651866-50mg |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 50mg |
$888.0 | 2023-09-21 | ||
Enamine | EN300-1651866-5.0g |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1651866-0.05g |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 0.05g |
$1188.0 | 2023-05-26 | ||
Enamine | EN300-1651866-1.0g |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 1g |
$1414.0 | 2023-05-26 | ||
Enamine | EN300-1651866-0.25g |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 0.25g |
$1300.0 | 2023-05-26 | ||
Enamine | EN300-1651866-10000mg |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 10000mg |
$4545.0 | 2023-09-21 | ||
Enamine | EN300-1651866-100mg |
1-fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol |
1851587-36-4 | 100mg |
$930.0 | 2023-09-21 |
1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol 関連文献
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1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-olに関する追加情報
Introduction to 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol (CAS No. 1851587-36-4)
1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol (CAS No. 1851587-36-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the pyrrolidine family and features a unique fluorinated structure that imparts distinct chemical and biological properties. The compound's structure and functional groups make it a promising candidate for various therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
The molecular formula of 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol is C9H17FN2O, with a molecular weight of approximately 186.24 g/mol. The presence of the fluorine atom in the molecule is particularly noteworthy, as it can significantly influence the compound's pharmacokinetic properties, such as its lipophilicity, metabolic stability, and binding affinity to target receptors. These properties are crucial for optimizing drug efficacy and reducing potential side effects.
Recent studies have highlighted the potential of 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective serotonin reuptake inhibition (SSRI) activity, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, preliminary research suggests that it may have dopaminergic effects, which could be beneficial in managing conditions such as Parkinson's disease.
The synthesis of 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol involves several well-established chemical reactions, including nucleophilic substitution and reductive amination. The synthetic route typically starts with the reaction of 1-fluoro-propanol with an appropriate amine derivative, followed by further functional group manipulations to achieve the desired structure. The efficiency and scalability of these synthetic methods are critical for transitioning this compound from the laboratory to clinical trials.
In preclinical studies, 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol has shown promising results in animal models of various neurological disorders. For example, it has been observed to improve cognitive function and reduce anxiety-like behaviors in rodent models. These findings have paved the way for further investigation into its therapeutic potential and safety profile.
The pharmacological profile of 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol is also being explored in the context of drug delivery systems. Researchers are investigating novel formulations that can enhance its bioavailability and target specific tissues or organs. For instance, nanoparticle-based delivery systems have shown promise in improving the therapeutic index of this compound by reducing systemic exposure and minimizing side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Fluoro-3-[methyl(pyrrolidin-3-yl)amino]propan-2-ol in human subjects. Early-phase trials have focused on assessing its pharmacokinetics and pharmacodynamics, as well as identifying any adverse reactions. Preliminary data suggest that the compound is well-tolerated at therapeutic doses, with no significant safety concerns reported to date.
In conclusion, 1-Fluoro-3-[methyl(pyrrolidin-3-y l)amino]propan -2 -ol (CAS No . 185 1587 - 36 -4) strong > represents a promising lead compound in the development of new therapeutic agents for neurological and psychiatric disorders . Its unique chemical structure , combined with its favorable pharmacological properties , makes it an attractive candidate for further research and development . As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential , this compound may play a significant role in advancing our understanding and treatment of complex neurological conditions . p > article > response >
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